6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate
Description
6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is a specialized acrylate monomer featuring a tert-butoxycarbonyl (Boc)-protected phenoxy group linked via a hexyl spacer. The Boc group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. This compound is designed for applications in polymer chemistry, particularly in the synthesis of stimuli-responsive or functional materials. Its structure combines the photoreactive acrylate moiety with a bulky, hydrophobic Boc group, which influences solubility, thermal behavior, and polymerization kinetics.
Properties
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenoxy]hexyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-5-18(21)24-15-9-7-6-8-14-23-16-10-12-17(13-11-16)25-19(22)26-20(2,3)4/h5,10-13H,1,6-9,14-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPNBXRLQKMHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate typically involves a multi-step process:
Preparation of 6-bromohexyl acrylate: This intermediate can be synthesized by reacting 6-bromohexanol with acryloyl chloride in the presence of a base such as triethylamine.
Formation of 4-hydroxyphenyl tert-butyl carbonate: This compound is prepared by reacting 4-hydroxyphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like pyridine.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 6-bromohexyl acrylate and 4-hydroxyphenyl tert-butyl carbonate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, leading to the formation of the corresponding phenol.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers or copolymers.
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid in methanol).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or UV light conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 6-(4-hydroxyphenoxy)hexyl acrylate.
Polymerization: Poly(6-(4-((tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate).
Substitution: Various substituted phenoxyhexyl acrylates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is used as a monomer in the synthesis of functional polymers. These polymers can be tailored for specific properties by copolymerizing with other monomers.
Biology
The compound can be used to create biocompatible polymers for drug delivery systems. The Boc group provides a protective function that can be removed under physiological conditions to release active compounds.
Medicine
In medicine, polymers derived from this compound can be used in the development of medical devices, such as stents and catheters, due to their biocompatibility and mechanical properties.
Industry
Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form cross-linked networks makes it valuable in creating durable and resistant materials.
Mechanism of Action
The mechanism by which 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate exerts its effects is primarily through its polymerization and subsequent formation of cross-linked networks. The acrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. The Boc group can be cleaved under acidic conditions, allowing for further functionalization or interaction with biological systems.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Compounds:
6-(4-Phenylazophenoxy)hexyl methacrylate (PHMA) Substituent: Phenylazo group (photoresponsive). Polymerization: Synthesized via RAFT, forming block copolymers with PDMAEMA for light-induced self-assembly . Key Property: Exhibits photo-isomerization (cis-trans transitions under UV/vis light) .
6-(4’-Cyanophenyl-4’’-phenoxy)hexyl acrylate (6OCBA) Substituent: Cyano group (electron-withdrawing). Application: Forms nematic liquid crystalline networks with a transition temperature (TNI) of 82.7°C .
(E)-6-[4-[(4-Methoxyphenyl)diazenyl]phenoxy]hexyl Acrylate Substituent: Methoxy-diazenyl group. Molecular Weight: 382.45 g/mol (C22H26N2O4). Application: Likely used in photoresponsive polymers due to the diazenyl moiety .
6-[4-(4-Cyanophenyl)phenoxy]hexyl Methacrylate Substituent: Biphenyl cyanide. Molecular Weight: 363.45 g/mol (C23H25NO3). Property: High polarity due to the cyano group, influencing electronic properties in optoelectronic materials .
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl Methacrylate Substituent: Butylphenyl-diazenyl group. Molecular Weight: 422.56 g/mol (C26H34N2O3). Physical Properties: Predicted density 1.02 g/cm³; boiling point 552.3°C .
Comparative Analysis
Substituent Effects on Properties
Thermal and Optical Properties
- Thermal Stability: The Boc group in 6-(4-((Boc)oxy)phenoxy)hexyl acrylate likely improves thermal stability compared to diazenyl or cyano analogs, which may degrade at lower temperatures due to labile substituents .
- UV Absorption : Diazene-containing analogs (e.g., PNDPHVT, PSPHVT) exhibit strong absorption in visible ranges (560–585 nm) , whereas Boc-protected derivatives may show shifted peaks due to reduced conjugation.
Polymerization Behavior
- RAFT Compatibility : Boc-protected acrylates are amenable to RAFT polymerization, similar to PHMA and 6OCBA, enabling controlled block copolymer synthesis .
- Methacrylate vs. Acrylate : Methacrylates (e.g., PHMA) generally yield polymers with higher glass transition temperatures (Tg) than acrylates due to the methyl group’s steric hindrance .
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